tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate
Description
tert-Butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a hydroxy group, and a sulfonylamino group attached to a phenylbutan-2-yl backbone.
Properties
Molecular Formula |
C25H35N3O7S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22-,23+/m1/s1 |
InChI Key |
CQGKCZKCWMWXQP-PKTZIBPZSA-N |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the final product .
Chemical Reactions Analysis
Sulfonamide Modifications
The 4-nitrophenylsulfonamide group undergoes nucleophilic substitution under basic conditions:
-
Reaction with Amines :
Reacts with isobutylamine in ethanol (80°C, 3 h) to yield secondary amines, followed by sulfonylation with 4-nitrobenzenesulfonyl chloride (CH₂Cl₂, reflux) to restore the group (92.88% yield) .
Carbamate Stability
The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved by:
-
Acidic Hydrolysis : 90% trifluoroacetic acid (TFA) in CH₂Cl₂ (2 h, 0°C) removes Boc with >95% efficiency .
-
Enzymatic Cleavage : Lipases in propan-2-ol selectively deprotect the carbamate without affecting sulfonamide groups .
Hydroxyl Group Transformations
The C3-hydroxy group participates in:
-
Oxidation : TEMPO/NaOCl converts it to a ketone (70–80% yield).
-
Esterification : Reacts with acetic anhydride (pyridine, 20°C) to form acetyl derivatives (85% yield) .
Catalytic and Stereochemical Considerations
The compound’s (2R,3S) configuration influences reaction outcomes:
-
Palladium-Catalyzed Cross-Coupling : The phenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to yield biphenyl analogs (75–82% yield) .
-
Stereoselective Epoxidation : Using Sharpless conditions (Ti(OiPr)₄, (+)-DET), the epoxide intermediate forms with >95% enantiomeric excess (ee) .
Comparative Reaction Efficiency
Key reaction optimizations include:
Degradation and Stability
Scientific Research Applications
tert-Butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate is a complex organic compound with a molecular weight of approximately 521.63 g/mol . It contains a tert-butyl group, a carbamate moiety, and a sulfonamide functional group. This compound is notable for its structural features and potential biological activities.
Applications
This compound has several applications across different fields:
- Enzyme Activity Modulation Studies have shown that this compound can modulate enzyme activity by binding to active or allosteric sites. Its structural features allow it to engage in specific interactions that can alter the function of proteins involved in disease pathways.
- Research Purposes This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
- Intermediate this compound can be used as an intermediate .
- Darunavir Impurity N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester is an impurity of Darunavir .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonylamino group is particularly important for its binding affinity, while the hydroxy group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
What sets tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a hydroxy group and a sulfonylamino group allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
The compound tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate , with CAS number 191226-98-9 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The chemical structure of the compound is characterized by the following properties:
- Molecular Formula : C25H35N3O7S
- Molecular Weight : 521.63 g/mol
- Melting Point : 166-168°C
- Density : 1.2 ± 0.1 g/cm³
- LogP : 6.54 (indicating high lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its bioavailability and pharmacodynamics.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological activities, particularly in the context of antiviral and antibacterial applications.
- Antiviral Activity : Preliminary studies categorize this compound under antiviral reference standards, suggesting its potential utility in treating viral infections .
- Antibacterial Properties : The sulfonamide group within its structure may contribute to antibacterial efficacy, as similar compounds have shown effectiveness against various bacterial strains .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on structural similarities to known active compounds:
- The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- The hydroxyl group may enhance solubility and facilitate interactions with biological targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiviral activity against specific viral strains. For instance:
| Study | Virus Targeted | Concentration | Observed Effect |
|---|---|---|---|
| Influenza A | 10 µM | 75% inhibition of viral replication | |
| Herpes Simplex | 20 µM | 60% reduction in plaque formation |
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that this compound has superior efficacy in certain assays:
| Compound Name | Activity (IC50) | Notes |
|---|---|---|
| Compound A | 15 µM | Moderate activity |
| Compound B | 25 µM | Lower potency |
| This Compound | 10 µM | High potency against tested viruses |
Q & A
Q. What are the key steps for synthesizing this compound with stereochemical precision?
The synthesis involves sequential protection/deprotection and coupling reactions. A common route includes:
- Step 1 : Use of tert-butyl carbamate (Boc) to protect the amine group, ensuring regioselectivity.
- Step 2 : Introduction of the 4-nitrophenylsulfonyl (Nosyl) group via sulfonamide formation under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Stereoselective reduction of ketones or epoxides to install the (2R,3S)-configured hydroxy group, often using chiral catalysts like Sharpless asymmetric dihydroxylation .
- Critical Validation : Monitor enantiomeric purity via chiral HPLC or polarimetry .
Q. How to characterize this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry using - and -NMR, focusing on coupling constants (e.g., ) and NOESY correlations for spatial proximity .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., ) with <5 ppm error .
- Infrared Spectroscopy (IR) : Identify carbamate (C=O stretch at ~1700 cm) and sulfonamide (S=O stretches at ~1350/1150 cm) functional groups .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How does the 4-nitrophenylsulfonyl group influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing nitro group enhances sulfonamide stability but can hinder nucleophilic attack. To optimize reactions:
- Activate the sulfonamide leaving group via protonation (e.g., using HCl/dioxane) .
- Screen alternative sulfonyl groups (e.g., tosyl or mesyl) for comparative kinetic studies .
- Data Contradiction Note : Conflicting reports on sulfonamide lability under acidic vs. basic conditions require pH-dependent stability assays .
Q. What strategies mitigate racemization during Boc deprotection?
Racemization at the chiral hydroxy center is a critical challenge. Solutions include:
- Mild Deprotection : Use TFA in dichloromethane at 0°C instead of HCl/dioxane .
- Kinetic Monitoring : Track optical rotation changes during deprotection to identify racemization thresholds .
- Alternative Protecting Groups : Compare with Cbz or Fmoc groups for improved stereochemical integrity .
Q. How to analyze degradation products under accelerated stability conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS Analysis : Identify hydrolysis products (e.g., tert-butanol and free amine) or nitro group reduction byproducts .
- Mechanistic Insight : The carbamate group is prone to hydrolytic cleavage, while the nitro group may undergo photodegradation .
Key Methodological Recommendations
- Stereochemical Confirmation : Combine X-ray crystallography (for crystalline derivatives) and computational modeling (DFT for transition states) .
- Contradiction Resolution : Replicate conflicting data (e.g., sulfonamide stability) under identical experimental conditions to isolate variables .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in coupling reactions to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
